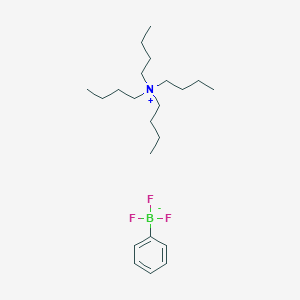

Tetra-n-butylammonium Phenyltrifluoroborate

Übersicht

Beschreibung

Tetra-n-butylammonium Phenyltrifluoroborate is a quaternary ammonium salt with the chemical formula C16H36N.C6H5BF3. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is known for its stability and solubility in organic solvents, making it a valuable reagent in both academic and industrial settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetra-n-butylammonium Phenyltrifluoroborate can be synthesized through the reaction of tetra-n-butylammonium bromide with phenyltrifluoroborate. The reaction typically involves the use of an organic solvent such as acetonitrile or tetrahydrofuran (THF) under controlled temperature conditions. The process may also require the presence of a base to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tetra-n-butylammonium Phenyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyltrifluoroborate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, bases, and other nucleophiles. The reactions are typically carried out in organic solvents such as acetonitrile, THF, or dichloromethane under controlled temperature and pressure conditions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the phenyltrifluoroborate group is replaced by the incoming nucleophile, resulting in the formation of new organic compounds .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TBAPhBF3 is primarily recognized for its utility in organic synthesis, particularly in cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

Cross-Coupling Reactions:

- TBAPhBF3 serves as a source of phenyltrifluoroborate, which can participate in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl halides with boronic acids or their derivatives to form biaryl compounds. The use of TBAPhBF3 enhances the efficiency and selectivity of these reactions compared to traditional methods, providing a milder reaction environment and improved yields .

Catalysis

In addition to its role in organic synthesis, TBAPhBF3 has been explored as a catalyst in various chemical processes.

Phase Transfer Catalysis:

- TBAPhBF3 acts as a phase transfer catalyst, facilitating reactions between immiscible phases. This property is particularly useful in nucleophilic substitutions where the reactants are in different phases (e.g., aqueous and organic). Its ability to solubilize reactants across these phases leads to increased reaction rates and yields .

Fluoride Ion Source:

- As a source of fluoride ions, TBAPhBF3 can be utilized in deprotection strategies involving silyl ethers. The fluoride ion's strong nucleophilicity allows for the efficient removal of protecting groups under mild conditions, which is essential in multi-step synthetic pathways .

Material Science

The applications of TBAPhBF3 extend into material science, particularly in the development of functional materials.

Synthesis of Functionalized Materials:

- TBAPhBF3 is used in the synthesis of various functionalized materials, including metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis due to their high surface area and tunable pore sizes .

Nanocomposites:

- Research indicates that incorporating TBAPhBF3 into polymer matrices can enhance the mechanical properties and thermal stability of nanocomposites. This application is crucial for developing advanced materials for electronics and aerospace industries .

Environmental Applications

In environmental chemistry, TBAPhBF3 has been investigated for its potential to aid in pollutant removal and resource recovery.

Phosphate Removal:

- Studies have shown that TBAPhBF3 can be incorporated into composite materials designed for phosphate removal from wastewater. This application addresses environmental concerns related to eutrophication caused by excess phosphate levels .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Ullah et al., 2022 | Carbon Capture | Demonstrated the role of TBAPhBF3 in synthesizing MOFs for CO2 capture from flue gases. |

| Wang et al., 2021 | Water Treatment | Highlighted the effectiveness of TBAPhBF3 composites in removing phosphates from water sources. |

| Koolivand et al., 2018 | Protein Extraction | Explored the use of TBAPhBF3 in enriching hydrophobic proteins via coacervation techniques. |

Wirkmechanismus

The mechanism by which Tetra-n-butylammonium Phenyltrifluoroborate exerts its effects involves the interaction of the phenyltrifluoroborate group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions and forming stable complexes with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetra-n-butylammonium Fluoride: A quaternary ammonium salt used as a source of fluoride ions in organic solvents.

Tetra-n-butylammonium Bromide: Commonly used as a phase transfer catalyst and in the preparation of other tetrabutylammonium salts.

Tetra-n-butylammonium Hexafluorophosphate: Used as an inert electrolyte in various electrochemical applications.

Uniqueness

Tetra-n-butylammonium Phenyltrifluoroborate is unique due to its phenyltrifluoroborate group, which imparts distinct reactivity and stability compared to other quaternary ammonium salts. This makes it particularly valuable in organic synthesis and catalysis, where specific reactivity patterns are required .

Biologische Aktivität

Tetra-n-butylammonium phenyltrifluoroborate (TBAPhBF3) is an organoboron compound that has garnered attention due to its unique properties and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of TBAPhBF3, focusing on its reactivity, mechanisms of action, and implications for drug development.

TBAPhBF3 is synthesized from phenylboronic acid and hydrofluoric acid in the presence of tetra-n-butylammonium hydroxide. The reaction typically yields a stable salt characterized by discrete tetra-n-butylammonium ions and phenyltrifluoroborate ions, which exhibit no close contacts between anions and cations .

The biological activity of TBAPhBF3 is primarily attributed to its ability to act as a mild nucleophile in various chemical reactions. Studies have shown that it can efficiently participate in Lewis acid-promoted reactions, facilitating the formation of carbon-carbon bonds through transmetallation processes . This property is particularly useful in the context of Suzuki-Miyaura cross-coupling reactions, where TBAPhBF3 has been demonstrated to enhance reaction rates compared to traditional reagents like phenylboronic acid .

Anticancer Potential

Research indicates that organoboron compounds, including TBAPhBF3, may possess anticancer properties. For example, studies have highlighted the role of boron-containing compounds in inhibiting g-secretase, an enzyme implicated in Alzheimer's disease and certain cancers . The ability of TBAPhBF3 to modulate biological pathways suggests potential applications in developing targeted therapies.

Neuropharmacological Effects

In neuropharmacology, compounds similar to TBAPhBF3 have been investigated for their interactions with neurotransmitter receptors. Some studies suggest that organoboron compounds can act as antagonists at specific receptors, potentially influencing neurological disorders . However, further research is needed to elucidate the exact mechanisms and efficacy of TBAPhBF3 in this context.

Case Studies

- Fluoride Transfer Mechanism : A study investigating the kinetics of fluoride transfer from TBAPhBF3 revealed that it can undergo rapid ion-pairing and dissociation under specific conditions. This property is crucial for understanding how TBAPhBF3 can be utilized as a fluoride source in synthetic applications .

- Transmetallation Efficiency : In comparative studies involving TBAPhBF3 and other boron reagents, it was found that TBAPhBF3 exhibited superior efficiency in transmetallation reactions when coupled with palladium catalysts. This efficiency could lead to more effective synthetic routes for complex organic molecules .

Data Table: Comparative Reactivity of Organoboron Compounds

| Compound | Reaction Type | Yield (%) | Reaction Time (hours) | Notes |

|---|---|---|---|---|

| Tetra-n-butylammonium Phenytrifluoroborate | Suzuki-Miyaura Cross-Coupling | 90 | 2 | Superior yield compared to phenylboronic acid |

| Potassium Phenyltrifluoroborate | Suzuki-Miyaura Cross-Coupling | 60 | 4 | Slower reaction rate |

| Phenylboronic Acid | Suzuki-Miyaura Cross-Coupling | 50 | 4 | Lower efficiency |

Eigenschaften

IUPAC Name |

tetrabutylazanium;trifluoro(phenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H5BF3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9,10)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLCDKEHWULQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460721 | |

| Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149477-41-8 | |

| Record name | Tetra-n-butylammonium Phenyltrifluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the crystal structure of Tetra-n-butylammonium Phenyltrifluoroborate?

A1: The crystal structure reveals that this compound exists as discrete ions in its solid state. This means the Tetra-n-butylammonium cations (C16H36N+) and Phenyltrifluoroborate anions (C6H5BF3−) are not covalently bonded but held together by ionic interactions. The abstract specifically states, "[T]here are no close contacts between anions and cations." [] This information is valuable for understanding the compound's properties in solid-state applications and can be a starting point for further research into its behavior in solution and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.